14-Hydroxy-retro-retinol, (14R)-
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Overview
Description
14-Hydroxy-retro-retinol, (14R)- is a bioactive metabolite of retinol (vitamin A). It is known for its role in promoting the growth of B lymphocytes and the activation of T lymphocytes . This compound is part of the retro-retinoid family, which includes other metabolites such as anhydroretinol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14-Hydroxy-retro-retinol, (14R)- involves the enzymatic conversion of retinol. One method includes the use of retinol dehydrogenase enzymes to convert retinol to 14-Hydroxy-retro-retinol, (14R)- . The reaction conditions typically involve maintaining a controlled environment with specific pH and temperature to ensure the stability of the compound.
Industrial Production Methods: Industrial production of 14-Hydroxy-retro-retinol, (14R)- is less common due to its specific biological applications. it can be produced in large quantities using biotechnological methods involving the cultivation of cells that express the necessary enzymes for its synthesis .
Chemical Reactions Analysis
Types of Reactions: 14-Hydroxy-retro-retinol, (14R)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into other bioactive metabolites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions include various oxidized or reduced forms of 14-Hydroxy-retro-retinol, (14R)-, which may have different biological activities .
Scientific Research Applications
14-Hydroxy-retro-retinol, (14R)- has several scientific research applications:
Mechanism of Action
14-Hydroxy-retro-retinol, (14R)- exerts its effects by promoting the growth of B lymphocytes and the activation of T lymphocytes through antigen receptor-mediated signals . It acts as an intracellular messenger molecule derived from retinol, similar to retinoic acid and retinal . The exact molecular targets and pathways involved are still under investigation, but it is known to intersect with signal transduction at cytoplasmic or membrane sites .
Comparison with Similar Compounds
Anhydroretinol: Known for its role as a growth inhibitor in lymphocytes.
Retinoic Acid: A well-known metabolite of retinol involved in gene transcription regulation.
Retinal: Essential for vision, acting as a chromophore in photoreceptor cells.
Uniqueness: 14-Hydroxy-retro-retinol, (14R)- is unique due to its specific role in lymphocyte proliferation and its distinct metabolic pathway compared to other retinoids . Unlike retinoic acid, which primarily functions in gene transcription, 14-Hydroxy-retro-retinol, (14R)- acts through novel pathways that are not yet fully understood .
Properties
CAS No. |
139257-77-5 |
---|---|
Molecular Formula |
C20H30O2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(2R,3E,5E,7E,9E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-2-en-1-ylidene)nona-3,5,7-triene-1,2-diol |
InChI |
InChI=1S/C20H30O2/c1-15(8-6-9-17(3)19(22)14-21)11-12-18-16(2)10-7-13-20(18,4)5/h6,8-12,19,21-22H,7,13-14H2,1-5H3/b8-6+,15-11+,17-9+,18-12-/t19-/m0/s1 |
InChI Key |
PCRZONNRANOQPA-ZVSDKSQSSA-N |
Isomeric SMILES |
CC\1=CCCC(/C1=C\C=C(/C)\C=C\C=C(/C)\[C@H](CO)O)(C)C |
SMILES |
CC1=CCCC(C1=CC=C(C)C=CC=C(C)C(CO)O)(C)C |
Canonical SMILES |
CC1=CCCC(C1=CC=C(C)C=CC=C(C)C(CO)O)(C)C |
Synonyms |
14-HRR 14-hydroxy-4,14-retro-retinol |
Origin of Product |
United States |
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